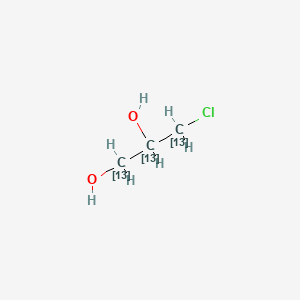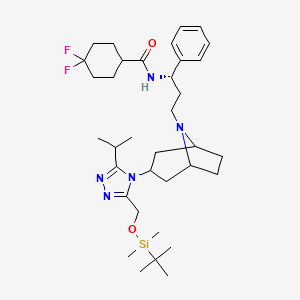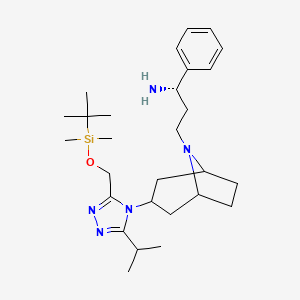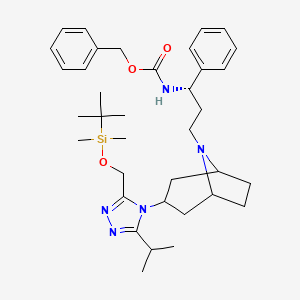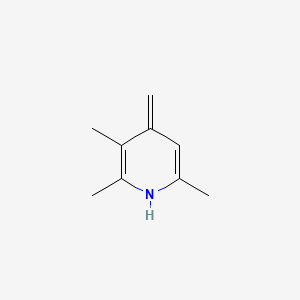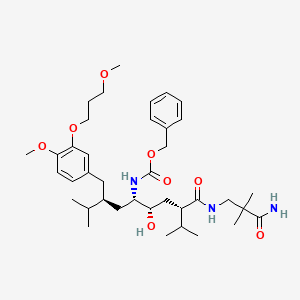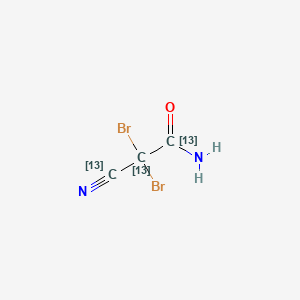![molecular formula C90H90O24P6 B587603 myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] CAS No. 1287268-40-9](/img/structure/B587603.png)
myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with twelve benzyl groups and six phosphate groups. The molecular formula of this compound is C78H78O24P6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) typically involves multi-step organic reactions. One common method includes the benzylation of cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) using benzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The phosphate groups can be reduced to phosphines under specific conditions.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Phosphines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cellular signaling pathways due to its phosphate groups.
Medicine: Explored for its potential as a drug delivery system, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) involves its interaction with molecular targets such as enzymes and receptors. The phosphate groups can mimic natural phosphate-containing molecules, allowing the compound to participate in phosphorylation and dephosphorylation reactions. This can modulate various cellular processes, including signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate): Lacks the benzyl groups, making it less hydrophobic and less bulky.
Inositol hexakisphosphate: Similar phosphate arrangement but with an inositol ring instead of a cyclohexane ring.
Phytic acid: A naturally occurring compound with a similar phosphate structure but different biological roles.
Uniqueness
myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] is unique due to its combination of benzyl and phosphate groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or advanced material properties.
Propiedades
IUPAC Name |
dibenzyl [2,3,4,5,6-pentakis[bis(phenylmethoxy)phosphoryloxy]cyclohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H90O24P6/c91-115(97-61-73-37-13-1-14-38-73,98-62-74-39-15-2-16-40-74)109-85-86(110-116(92,99-63-75-41-17-3-18-42-75)100-64-76-43-19-4-20-44-76)88(112-118(94,103-67-79-49-25-7-26-50-79)104-68-80-51-27-8-28-52-80)90(114-120(96,107-71-83-57-33-11-34-58-83)108-72-84-59-35-12-36-60-84)89(113-119(95,105-69-81-53-29-9-30-54-81)106-70-82-55-31-10-32-56-82)87(85)111-117(93,101-65-77-45-21-5-22-46-77)102-66-78-47-23-6-24-48-78/h1-60,85-90H,61-72H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJDWRQSNJIBAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3C(C(C(C(C3OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)OP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7)OP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H90O24P6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732954 |
Source


|
| Record name | Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1741.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287268-40-9 |
Source


|
| Record name | Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B587520.png)

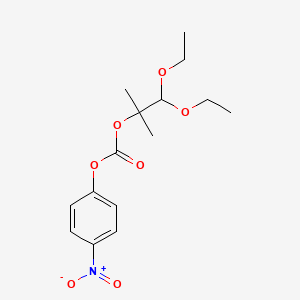
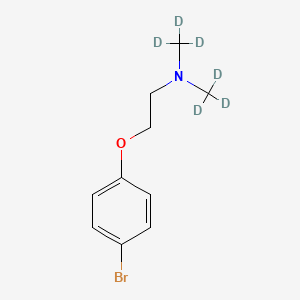
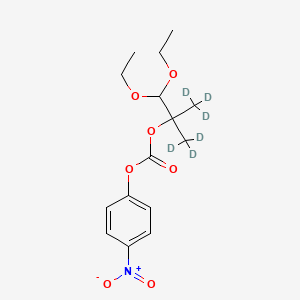
![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
